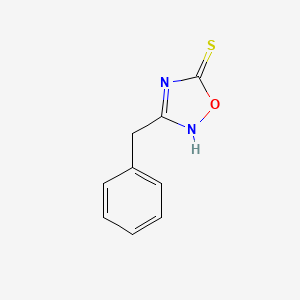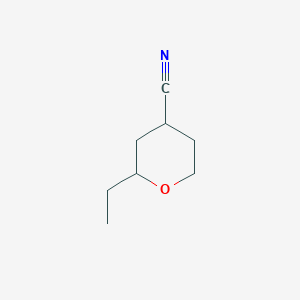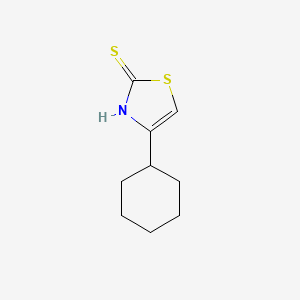
Adipic Acid-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide adipique-d4 (Major) est une version marquée au deutérium de l’acide adipique, un acide dicarboxylique linéaire composé de six atomes de carbone. Le marquage au deutérium implique le remplacement des atomes d’hydrogène par du deutérium, un isotope stable de l’hydrogène. Ce composé est principalement utilisé dans la recherche scientifique pour étudier les voies métaboliques et les mécanismes réactionnels en raison de ses propriétés isotopiques uniques .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L’acide adipique-d4 peut être synthétisé par diverses méthodes, notamment l’oxydation du cyclohexanol et de la cyclohexanone (huile KA) à l’aide de réactifs marqués au deutérium. Le processus implique généralement l’utilisation d’acide nitrique comme oxydant et de cuivre ou de métavanadate d’ammonium comme catalyseurs . Une autre méthode implique l’oxydation microbienne du 1,6-hexanediol marqué au deutérium à l’aide de Gluconobacter oxydans .
Méthodes de production industrielle : La production industrielle d’acide adipique, y compris sa variante marquée au deutérium, repose souvent sur l’oxydation catalytique du cyclohexane ou de mélanges de cyclohexanol/cyclohexanone. L’utilisation de matières premières marquées au deutérium garantit l’incorporation du deutérium dans le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’acide adipique-d4 subit diverses réactions chimiques, notamment :
Oxydation : Conversion du cyclohexanol et de la cyclohexanone en acide adipique à l’aide d’agents oxydants comme l’acide nitrique.
Réduction : Réduction de l’acide adipique en hexanediol à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Réactions d’estérification pour former des esters comme le di(2-éthylhexyl) adipate.
Réactifs et conditions courants :
Oxydation : Acide nitrique, catalyseurs de cuivre ou de métavanadate d’ammonium.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Alcools (par exemple, 2-éthylhexanol), catalyseurs acides.
Principaux produits :
Oxydation : Acide adipique.
Réduction : Hexanediol.
Substitution : Di(2-éthylhexyl) adipate.
4. Applications de la recherche scientifique
L’acide adipique-d4 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique, qui permet des études détaillées des voies métaboliques et des mécanismes réactionnels. Ses applications comprennent :
Applications De Recherche Scientifique
Adipic Acid-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its applications include:
Mécanisme D'action
Le mécanisme d’action de l’acide adipique-d4 implique son incorporation dans les voies métaboliques où il agit comme un substrat ou un intermédiaire. Le marquage au deutérium permet de suivre sa transformation et ses interactions au sein de ces voies. Les cibles moléculaires et les voies impliquées comprennent le cycle de l’acide tricarboxylique et le métabolisme des acides gras .
Composés similaires :
Acide adipique : La version non marquée de l’acide adipique-d4, largement utilisée dans la production de nylon-6,6 et d’autres polymères.
Acide hexanedioïque : Autre nom de l’acide adipique, partageant des propriétés chimiques et des applications similaires.
Di(2-éthylhexyl) adipate : Un ester de l’acide adipique utilisé comme plastifiant.
Unicité : L’acide adipique-d4 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications de recherche. Le marquage isotopique permet un suivi et une analyse précis dans les études métaboliques et chimiques, ce qui en fait un outil précieux dans la recherche scientifique .
Comparaison Avec Des Composés Similaires
Adipic Acid: The non-labeled version of Adipic Acid-d4, widely used in the production of nylon-6,6 and other polymers.
Hexanedioic Acid: Another name for adipic acid, sharing similar chemical properties and applications.
Di(2-ethylhexyl) Adipate: An ester of adipic acid used as a plasticizer.
Uniqueness: Adipic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic and chemical studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |
Clé InChI |
WNLRTRBMVRJNCN-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O |
SMILES canonique |
C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)




![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)
